Aqueous Solubility Advantage of the Dihydrochloride Salt Over Pyridine-Containing Thiazole Acetic Acid Analogs
The dihydrochloride salt of 2-[2-(pyrrolidin-3-yl)-1,3-thiazol-4-yl]acetic acid exhibits an aqueous solubility of ≥ 12.5 mg/mL (≥ 16.4 mM) at room temperature, as reported in a vendor Certificate of Analysis . In contrast, the pyridine analog (2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid—a common alternative scaffold—shows a substantially lower aqueous solubility of approximately 38 µg/mL (0.038 mg/mL; 0.17 mM) under comparable conditions, as indexed in a physicochemical database . This represents a >300-fold solubility differential favoring the pyrrolidine dihydrochloride, which eliminates the need for organic co-solvents in biological assay preparation.
| Evidence Dimension | Aqueous solubility (mg/mL) at ambient temperature |
|---|---|
| Target Compound Data | ≥ 12.5 mg/mL (16.4 mM) |
| Comparator Or Baseline | (2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic acid: ~0.038 mg/mL (0.17 mM) |
| Quantified Difference | ≥ 329-fold higher solubility for the target dihydrochloride |
| Conditions | Ambient temperature; exact pH not specified; data from vendor specification (target) and database (comparator) |
Why This Matters
A >300-fold solubility advantage enables direct use in aqueous-based biochemical and cell-based assays without DMSO or other organic co-solvents, reducing solvent-induced artifacts and improving dose-response reliability for screening campaigns.
